

# In-Depth Technical Guide: Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside

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## Compound of Interest

**Compound Name:** Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside

**Cat. No.:** B563015

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CAS Number: 641635-63-4

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside**, a key intermediate in synthetic carbohydrate chemistry. This document details its chemical properties, a general synthetic protocol, and its significant applications in the field of drug discovery, particularly in the development of immunomodulatory agents.

## Core Compound Data

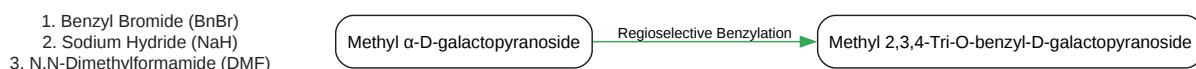
**Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside** is a protected monosaccharide that serves as a versatile building block for the synthesis of complex oligosaccharides and glycoconjugates. The benzyl ether protecting groups at the C2, C3, and C4 positions offer stability under a wide range of reaction conditions, while the free hydroxyl group at the C6 position allows for selective modifications.

Property	Value
CAS Number	641635-63-4
Molecular Formula	C <sub>28</sub> H <sub>32</sub> O <sub>6</sub>
Molecular Weight	464.56 g/mol
Appearance	White to off-white solid
Solubility	Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate)

## Synthetic Protocol: Regioselective Benzylation

The synthesis of **Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside** from its parent glycoside, methyl  $\alpha$ -D-galactopyranoside, involves the regioselective protection of the hydroxyl groups. The primary hydroxyl group at the C6 position is generally the most reactive, followed by the equatorial hydroxyl groups. The differing reactivity of the hydroxyl groups allows for the selective introduction of benzyl protecting groups. A general experimental protocol is outlined below, based on established methods for regioselective benzylation of glycosides.

Reaction Scheme:



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Caption: General reaction scheme for the synthesis of the target compound.

Experimental Protocol:

- Preparation: A solution of methyl  $\alpha$ -D-galactopyranoside is prepared in an anhydrous aprotic solvent, such as N,N-dimethylformamide (DMF), under an inert atmosphere (e.g., argon or nitrogen).

- Deprotonation: The solution is cooled to 0°C, and a strong base, typically sodium hydride (NaH), is added portion-wise. The reaction mixture is stirred at this temperature to allow for the deprotonation of the hydroxyl groups.
- Benzylation: Benzyl bromide (BnBr) is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred until completion, which is monitored by thin-layer chromatography (TLC).
- Work-up and Purification: The reaction is quenched by the slow addition of methanol. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography to yield the desired **Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside**.

Quantitative Data from a Representative Regioselective Benzylation of a Methyl Glycoside:

Reactant/Reagent	Molar Ratio (to Glycoside)	Typical Yield	Purity
Methyl α-D-glucopyranoside	1.0	60-70% (for the tri-O-benzylated product)	>95% (after chromatography)
Sodium Hydride (NaH)	3.0 - 4.0	-	-
Benzyl Bromide (BnBr)	3.0 - 4.0	-	-

Note: The regioselectivity and yield can be influenced by the choice of base, solvent, temperature, and the stoichiometry of the reagents.

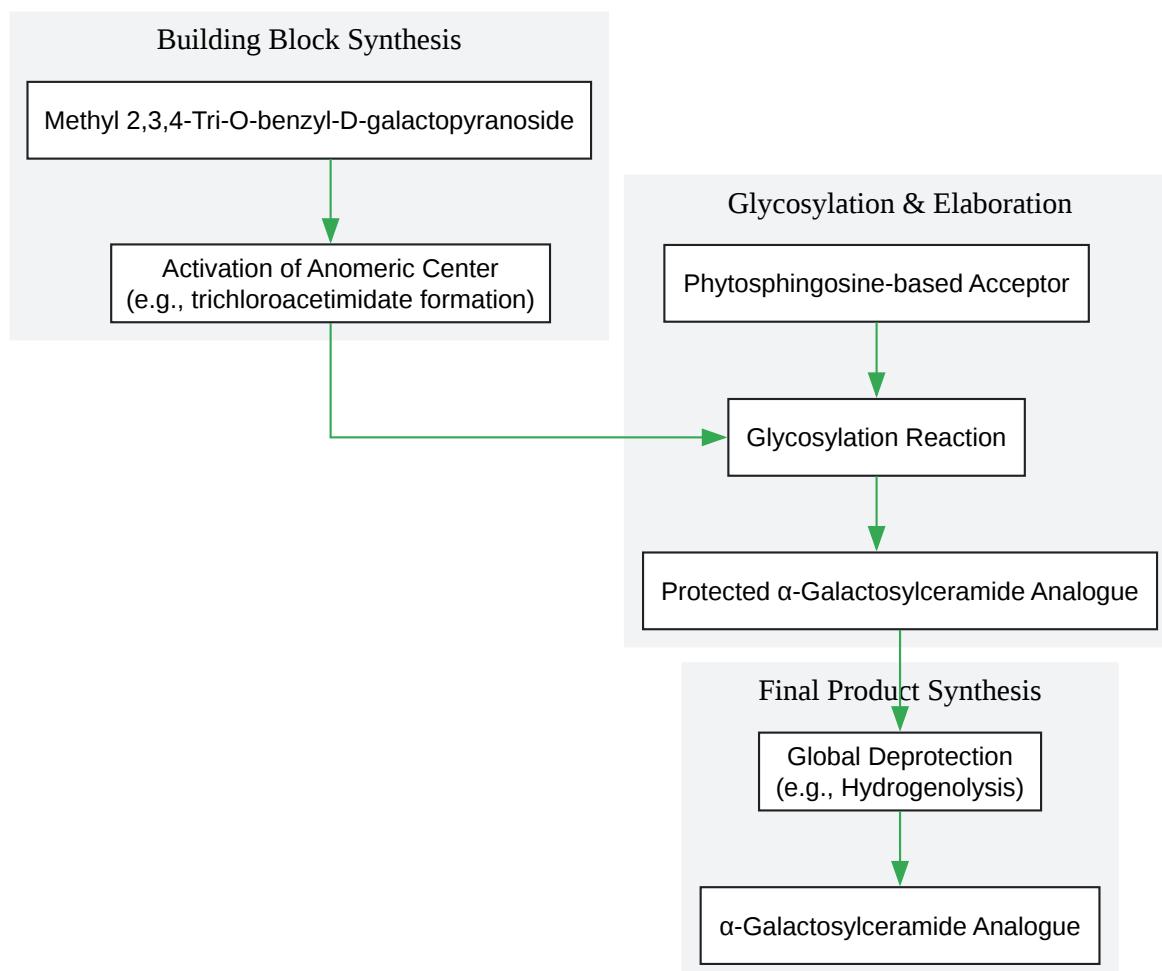
## Application in Drug Development: Synthesis of Immunomodulators

A significant application of **Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside** and related protected galactosides is in the synthesis of potent immunomodulatory glycolipids, such as α-

galactosylceramide (KRN7000) and its analogues. These molecules are recognized by and activate invariant Natural Killer T (iNKT) cells, which play a crucial role in bridging the innate and adaptive immune systems.

#### Synthetic Workflow:

The synthesis of an  $\alpha$ -galactosylceramide analogue using a protected galactose building block generally follows the workflow depicted below. The free C6-hydroxyl of **Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside** can be further modified or the compound can be used as a precursor for a glycosyl donor.

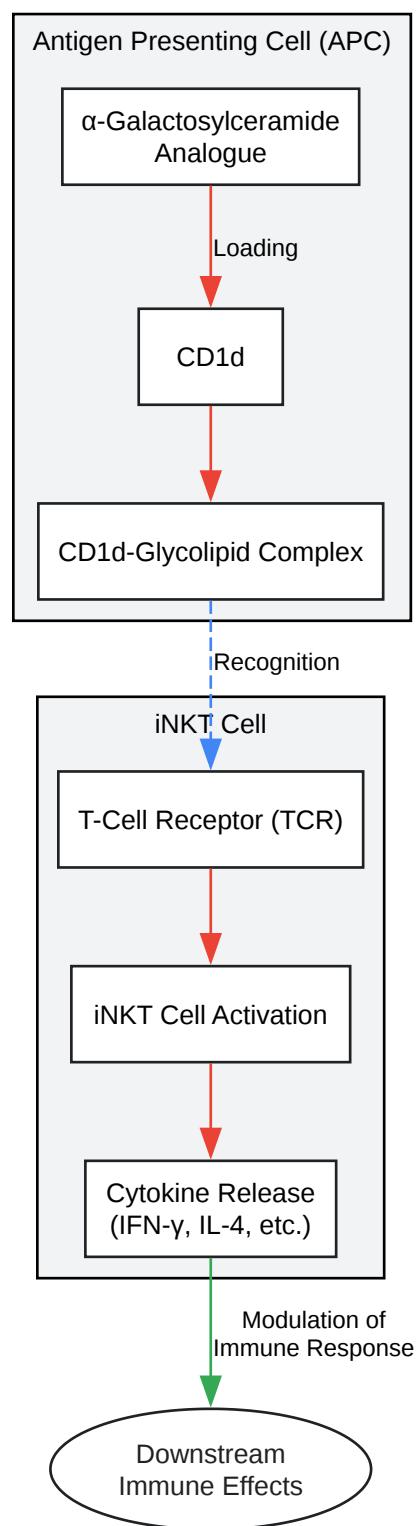


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Caption: Synthetic workflow for an  $\alpha$ -galactosylceramide analogue.

Signaling Pathway of iNKT Cell Activation:

The synthesized  $\alpha$ -galactosylceramide analogues are presented by the CD1d molecule on the surface of antigen-presenting cells (APCs). This glycolipid-CD1d complex is then recognized by the T-cell receptor (TCR) of iNKT cells, leading to their activation and the subsequent release of a cascade of cytokines.



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Caption: Simplified signaling pathway of iNKT cell activation.

The ability to synthesize novel  $\alpha$ -galactosylceramide analogues, facilitated by building blocks like **Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside**, allows researchers to fine-tune the immunological response. Modifications to the galactosyl moiety or the lipid tail can bias the cytokine profile towards either a Th1 (e.g., IFN- $\gamma$ ) or Th2 (e.g., IL-4) response, which is highly desirable for the development of targeted therapies for cancer, infectious diseases, and autoimmune disorders.

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